molecular formula C6H5FN2O3 B3306577 2-Amino-6-fluoro-4-nitrophenol CAS No. 928118-13-2

2-Amino-6-fluoro-4-nitrophenol

Cat. No.: B3306577
CAS No.: 928118-13-2
M. Wt: 172.11 g/mol
InChI Key: IEUSTEIALPMDEF-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-nitrophenol is a useful research compound. Its molecular formula is C6H5FN2O3 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-fluoro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUSTEIALPMDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Substituted Aminonitrophenolic Architectures in Organic Chemistry

Substituted aminonitrophenols are a class of organic compounds characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a hydroxyl group (-OH) attached to a benzene (B151609) ring, along with other substituents. The unique electronic and structural features imparted by these functional groups make them valuable building blocks in various chemical syntheses.

The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group creates a unique electronic environment within the molecule. This electronic push-pull system can influence the reactivity of the aromatic ring and the functional groups themselves, making these compounds versatile precursors for the synthesis of more complex molecules. Their utility is particularly noted in the development of dyes, pharmaceuticals, and materials with specific optical and electronic properties.

Research Trajectories and Scope for 2 Amino 6 Fluoro 4 Nitrophenol

Development of Novel Reaction Pathways for Aminonitrophenol Synthesis

The creation of intricately substituted aminonitrophenols necessitates the continuous evolution of synthetic strategies. Researchers focus on designing novel reaction pathways that offer superior control over the introduction and placement of functional groups on the phenol (B47542) ring.

Controlling the precise location of functional groups, known as regioselectivity, is a primary challenge in the synthesis of polysubstituted aromatics like this compound.

Nitration: The introduction of a nitro group onto a phenol ring is a classic electrophilic aromatic substitution. The regioselectivity is governed by the electronic effects of the substituents already present. dergipark.org.tr For phenol derivatives, nitration typically yields a mixture of ortho and para isomers. dergipark.org.trgrowingscience.com Various nitrating agents and conditions have been explored to control this ratio, including using reagents like ammonium (B1175870) nitrate (B79036) with potassium bisulfate or employing catalysts such as lanthanum (III) nitrate. dergipark.org.trscispace.com The use of supported reagents and solid acid catalysts can also favor para-substitution. dergipark.org.tracs.org For instance, the nitration of 2-ethoxyphenol (B1204887) has been optimized using ferric nitrate as a catalyst, yielding 2-ethoxy-4-nitrophenol. researchgate.net In a different approach, catalytic antibodies have been used to induce regioselectivity in phenol nitration, favoring the formation of 2-nitrophenol. nih.gov

Fluorination: Introducing fluorine into an aromatic ring can be accomplished through several methods. A common strategy is nucleophilic aromatic substitution on a precursor that already contains a suitable leaving group. For example, 3,4-difluoronitrobenzene (B149031) can be reacted with a protected hydroxylamine (B1172632) equivalent to yield a fluorinated hydroxynitrobenzene intermediate. chemicalbook.com Palladium-catalyzed reactions have also been developed for the ortho-fluorination of phenol derivatives using a directing group strategy. rsc.org

While this compound is achiral, its derivatives can contain stereocenters, making stereoselective synthesis a critical aspect for certain applications. This involves controlling the three-dimensional arrangement of atoms in the molecule.

The synthesis of β²-amino acid derivatives, for instance, can be achieved from β-nitroacrylate precursors through stereoselective transformations. rsc.org For creating chiral amino compounds, methods involving the addition of organometallic reagents to chiral N-tert-butanesulfinyl aldimines have proven effective, yielding products with high diastereoselectivity. nih.gov Similarly, photoredox catalysis has enabled the stereoselective addition of C-radicals to chiral N-sulfinyl imines for the synthesis of unnatural α-amino acids. rsc.org These strategies could be adapted for the derivatization of the amino group in this compound to introduce chirality in a controlled manner.

Catalytic Systems in the Synthesis of this compound

Catalysis is fundamental to modern synthesis, enabling efficient and selective transformations.

Catalytic Hydrogenation: The reduction of a nitro group to an amine is a key step in many syntheses of amino-phenols. This is often achieved via catalytic hydrogenation using a solid catalyst, such as platinum on carbon, in a multiphase system involving gaseous hydrogen and a liquid reactant solution. acs.org For example, p-aminophenol can be prepared by the catalytic hydrogenation of nitrobenzene (B124822) using a platinum oxide catalyst. google.com

Cross-Coupling Reactions: Palladium and copper-based catalyst systems are widely used for forming new carbon-carbon and carbon-heteroatom bonds. scispace.comacs.orgnih.gov For aminophenol derivatives, orthogonal catalyst systems have been developed to selectively perform either N-arylation or O-arylation. scispace.comacs.orgnih.gov Copper-catalyzed systems often favor O-arylation, while palladium catalysts, particularly those with biarylmonophosphine ligands like BrettPhos, selectively promote N-arylation. scispace.comnih.gov These methods allow for the strategic modification of aminophenol backbones. An aerobic, palladium-catalyzed process has also been developed to synthesize ortho-substituted phenols from cyclohexanones and primary alcohols. rsc.org

Reaction TypeCatalyst SystemSubstrate ClassSelectivityReference
N-ArylationPalladium / BrettPhos Precatalyst3- and 4-AminophenolsHigh for N-arylation scispace.comnih.gov
O-ArylationCopper(I) iodide / Picolinic acid3-AminophenolsHigh for O-arylation scispace.comnih.gov
HydrogenationPlatinum OxideNitrobenzeneYields p-aminophenol google.com
Ortho-AlkylationPalladium catalyst / Air (oxidant)Cyclohexanones + AlcoholsSite-specific ortho-alkylation rsc.org

Green Chemistry Principles in Aminonitrophenol Production and Process Optimization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govjnj.com This philosophy is increasingly applied to the production of aminonitrophenols to enhance sustainability. instituteofsustainabilitystudies.comkallipos.gr

Key principles of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and catalytic reagents over stoichiometric ones. instituteofsustainabilitystudies.comacs.org For example, the pharmaceutical industry has seen dramatic reductions in waste by applying green chemistry principles to synthetic processes. acs.org In nitration reactions, which traditionally use hazardous mixtures of nitric and sulfuric acids, greener alternatives are sought. dergipark.org.tr Ultrasound has been used to promote regioselective nitration of phenols using dilute nitric acid, reducing the need for harsh reagents. nih.gov

Process optimization is also critical. The synthesis of paracetamol from 4-nitrophenol (B140041) has been intensified by using a continuous flow, packed-bed reactor, which combines hydrogenation and acetylation steps. acs.orgacs.org This approach mitigates side reactions and increases reactor productivity. acs.org Optimization of reaction parameters such as temperature, time, and catalyst concentration is crucial for maximizing yield and minimizing byproducts, as demonstrated in the synthesis of 2-ethoxy-4-nitrophenol. researchgate.net

Strategic Derivatization of this compound

The multiple functional groups on this compound offer numerous opportunities for strategic derivatization to create new molecules. This compound is a useful building block for creating more complex structures. biosynth.com

The amino group can be modified using various reagents. For instance, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene has been used for the derivatization of amino acids in a nucleophilic aromatic substitution reaction, a process that could be applied to the amino group of the title compound. mdpi.com Other common reagents for amine derivatization include 9-fluorenylmethylchloroformate (FMOC) and o-phthaldiadehyde (OPA). researchgate.net The amino group can also be transformed into other functionalities. For example, in a related compound, 2-Amino-6-chloro-4-nitrophenol (B3029376), the amino group is first acylated and the entire molecule is subsequently reduced with sodium borohydride (B1222165). google.com

The phenol group can also be derivatized. Procedures exist for creating methylated phenols (anisoles) or pentafluorobenzyl ethers, although some nitrophenols may not be suitable for all derivatization methods. epa.gov

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Fluoro 4 Nitrophenol

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction, DFT calculations can accurately predict a variety of molecular properties, offering a balance between computational cost and accuracy. For 2-Amino-6-fluoro-4-nitrophenol, DFT studies are instrumental in elucidating the distribution of electrons and identifying regions of chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comlibretexts.orgwikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the phenol (B47542) ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group, marking it as the likely site for nucleophilic attack. The precise energies of these orbitals can be calculated using DFT methods, providing quantitative measures of the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Parameter Predicted Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -2.1 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface. Negative potential regions (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Positive potential regions (usually colored blue) signify areas of low electron density or positive charge, which are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the amino group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the amino and hydroxyl groups, along with the regions near the fluorine atom, would likely exhibit a positive electrostatic potential, suggesting their role as hydrogen bond donors and sites for nucleophilic interactions.

Beyond FMO analysis, a range of quantum chemical descriptors can be derived from DFT calculations to provide a more comprehensive understanding of a molecule's reactivity and stability. These descriptors offer quantitative insights into various aspects of chemical behavior.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ2 / (2η).

Table 2: Predicted Quantum Chemical Descriptors for this compound

Descriptor Predicted Value (eV) Formula
Ionization Potential (I) 6.5 I ≈ -EHOMO
Electron Affinity (A) 2.1 A ≈ -ELUMO
Electronegativity (χ) 4.3 χ = (I + A) / 2
Chemical Hardness (η) 2.2 η = (I - A) / 2
Chemical Softness (S) 0.45 S = 1/η

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 1 and are intended to be representative.

Conformational Analysis and Intramolecular Hydrogen Bonding Networks

The three-dimensional structure and conformational preferences of this compound are significantly influenced by the potential for intramolecular hydrogen bonding. The presence of hydroxyl, amino, and nitro groups in close proximity allows for the formation of stable hydrogen-bonded ring structures.

Specifically, a strong intramolecular hydrogen bond is expected to form between the hydrogen atom of the hydroxyl group and an oxygen atom of the adjacent nitro group. Additionally, another intramolecular hydrogen bond may exist between a hydrogen atom of the amino group and the fluorine atom. These interactions play a crucial role in stabilizing the planar conformation of the molecule. Computational conformational analysis can be employed to identify the most stable geometric isomers and to quantify the energetic stabilization afforded by these intramolecular hydrogen bonds.

Theoretical Prediction and Validation of Spectroscopic Signatures

Computational methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules. By simulating vibrational spectra, it is possible to assign specific molecular motions to observed experimental bands, providing a detailed understanding of the molecule's vibrational dynamics.

Theoretical vibrational spectra, including both Infrared (IR) and Raman spectra, can be calculated using DFT. These simulations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectra with experimental data, a detailed assignment of the observed spectral bands to specific atomic motions can be achieved.

For this compound, the vibrational spectrum will be characterized by modes associated with the functional groups present. Key vibrational modes would include:

O-H stretching of the hydroxyl group, which will be red-shifted due to intramolecular hydrogen bonding.

N-H stretching modes of the amino group.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

C-F stretching.

Vibrations associated with the aromatic ring, such as C-C stretching and C-H bending modes.

Table 3: Predicted Vibrational Frequencies and Mode Assignments for this compound

Predicted Frequency (cm-1) Predicted Intensity Vibrational Mode Assignment
3450 Medium N-H Asymmetric Stretch
3350 Medium N-H Symmetric Stretch
3200 Broad, Strong O-H Stretch (Hydrogen Bonded)
1620 Strong Aromatic C=C Stretch
1580 Strong N-O Asymmetric Stretch
1350 Strong N-O Symmetric Stretch
1250 Medium C-N Stretch
1100 Medium C-F Stretch

Note: These are representative frequencies and assignments based on known vibrational modes for similar functionalized phenols. The intensities are qualitative (Strong, Medium, Weak).

Electronic Absorption and Emission (UV-Vis and Fluorescence) Spectral Characterization

The electronic absorption and emission spectra of this compound are crucial for understanding its electronic structure and potential applications in optical materials. Computational quantum chemistry provides a powerful tool for the theoretical characterization of these properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of organic molecules.

Theoretical calculations typically involve optimizing the ground state geometry of the molecule, followed by the calculation of vertical excitation energies, which correspond to the maxima in the absorption spectrum (λmax). The oscillator strength (f) is also calculated, which is a measure of the intensity of the electronic transition.

For this compound, the presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups, and the electron-withdrawing nitro (-NO2) group, all attached to a π-conjugated phenyl ring, gives rise to intramolecular charge transfer (ICT) character in its electronic transitions. The primary electronic transitions are expected to be of the π → π* and n → π* type. The HOMO (Highest Occupied Molecular Orbital) is typically localized on the electron-rich part of the molecule (the amino and hydroxyl substituted ring), while the LUMO (Lowest Unoccupied Molecular Orbital) is localized on the electron-deficient nitro group. The HOMO-LUMO energy gap is a key determinant of the absorption wavelength.

Fluorescence emission occurs from the first excited state to the ground state. The wavelength of emission is typically longer (red-shifted) than the absorption wavelength, a phenomenon known as the Stokes shift. Theoretical prediction of fluorescence involves optimizing the geometry of the first excited state and then calculating the energy difference for the transition back to the ground state.

A representative table of theoretically calculated UV-Vis absorption data for a substituted nitrophenol derivative is shown below. These values are illustrative of what would be expected from a TD-DFT calculation.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S14100.35HOMO → LUMO
S0 → S23550.12HOMO-1 → LUMO
S0 → S32900.28HOMO → LUMO+1

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an invaluable tool for the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a reliable approach for predicting the isotropic chemical shifts of nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In this compound, the substituents on the aromatic ring significantly influence the chemical shifts of the ring protons and carbons.

Amino (-NH2) group: Being a strong electron-donating group, it increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm values) for the corresponding nuclei.

Nitro (-NO2) group: As a strong electron-withdrawing group, it decreases the electron density on the ring, leading to a downfield shift (higher ppm values).

Fluoro (-F) group: This electronegative atom also withdraws electron density, resulting in a downfield shift for nearby nuclei. It also introduces spin-spin coupling (J-coupling) with neighboring protons and carbons, which can be observed in the experimental spectrum.

Hydroxyl (-OH) group: This group is electron-donating and will influence the chemical shifts of the adjacent nuclei.

Computational models can predict these shifts with a good degree of accuracy, aiding in the assignment of experimental NMR spectra. nih.gov The calculated chemical shifts are typically reported relative to a standard reference compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C.

Below is an illustrative table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-OH-148.5
C2-NH2-135.2
C3-H7.15115.8
C4-NO2-142.0
C5-H7.90119.5
C6-F-155.3 (J-coupling with F)
N-H (amino)5.50-
O-H (hydroxyl)10.20-

Non-Linear Optical (NLO) Properties: Theoretical Framework and Potential

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules with large NLO responses typically possess a π-conjugated system substituted with electron-donating (donor) and electron-accepting (acceptor) groups. nih.gov This "push-pull" architecture facilitates intramolecular charge transfer upon excitation by an intense light source, leading to a large change in the molecular dipole moment and consequently, a high NLO response.

The NLO properties of a molecule are described by its hyperpolarizabilities. The first hyperpolarizability (β) is the microscopic measure of the second-order NLO response. Computational chemistry, particularly DFT, provides a robust framework for the theoretical prediction of NLO properties. researchgate.net By calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of a molecule, its potential as an NLO material can be assessed.

This compound possesses the key structural features for a promising NLO material. The amino group acts as a strong electron donor, while the nitro group is a strong electron acceptor. These are connected through the π-system of the phenol ring. The fluorine atom can further modulate the electronic properties and enhance the NLO response. Theoretical studies on similar donor-acceptor substituted aromatic compounds have shown that they can exhibit significant NLO properties. researchgate.net

The theoretical investigation of the NLO properties of this compound would involve the calculation of the following parameters using DFT methods:

ParameterDescriptionSignificance for NLO Properties
Dipole Moment (μ) A measure of the overall polarity of the molecule.A large ground-state dipole moment is often associated with a significant NLO response.
Polarizability (α) The ease with which the electron cloud of the molecule can be distorted by an external electric field.Higher polarizability generally correlates with larger hyperpolarizabilities.
First Hyperpolarizability (β) The first-order response of the molecule to an intense electric field, quantifying the second-order NLO effect.A large β value is the primary indicator of a molecule's potential for second-order NLO applications.

Theoretical calculations can guide the design and synthesis of new organic materials with enhanced NLO properties. The study of molecules like this compound contributes to the fundamental understanding of structure-property relationships in the field of non-linear optics.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Fluoro 4 Nitrophenol

Vibrational Spectroscopy (FT-IR and FT-Raman): Detailed Band Assignment and Interpretation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. bruker.com For 2-Amino-6-fluoro-4-nitrophenol, the spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of its functional groups and the aromatic ring.

The high-frequency region of the FT-IR spectrum is dominated by the stretching vibrations of the O-H and N-H bonds of the hydroxyl and amino groups, respectively. The O-H stretching band is typically broad and found in the 3200-3600 cm⁻¹ range, its position and shape influenced by hydrogen bonding. The amino group gives rise to two distinct bands: an asymmetric stretching vibration (νₐₛ NH₂) typically near 3400-3500 cm⁻¹ and a symmetric stretching vibration (νₛ NH₂) around 3300-3400 cm⁻¹.

The nitro group (-NO2) exhibits strong, characteristic absorption bands. The asymmetric stretching vibration (νₐₛ NO₂) appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching vibration (νₛ NO₂) is found between 1300-1370 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including C=C stretching vibrations of the aromatic ring, in-plane bending of N-H and O-H, and C-N, C-O, and C-F stretching modes. FT-Raman spectroscopy complements FT-IR, as vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, such as the symmetric vibrations of the nitro group and the skeletal vibrations of the benzene (B151609) ring. nsf.gov

Table 1: Tentative Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Description
~3450 νₐₛ(NH₂) Asymmetric N-H Stretch
~3350 νₛ(NH₂) Symmetric N-H Stretch
~3300 ν(OH) O-H Stretch (H-bonded)
~3100 ν(C-H) Aromatic C-H Stretch
~1620 δ(NH₂) N-H Scissoring (Bending)
~1590, 1480 ν(C=C) Aromatic Ring Stretch
~1540 νₐₛ(NO₂) Asymmetric NO₂ Stretch
~1340 νₛ(NO₂) Symmetric NO₂ Stretch
~1280 ν(C-N) C-N Stretch
~1250 ν(C-F) C-F Stretch
~1200 δ(O-H) In-plane O-H Bend
~850 γ(C-H) Out-of-plane C-H Bend

To achieve a precise assignment of the observed vibrational bands, experimental data are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed to compute the optimized molecular geometry and harmonic vibrational frequencies. longdom.orgepa.gov

Calculated frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are often scaled using empirical scaling factors to improve agreement with experimental values. researchgate.net This computational approach allows for the unambiguous assignment of complex vibrational modes, including those that are heavily coupled, and helps confirm the molecular structure. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence): Photophysical Mechanisms

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. biocompare.com The spectrum of this compound is expected to show multiple absorption bands in the UV and visible regions, arising from π → π* and n → π* transitions associated with the benzene ring and its substituents. For the related compound 2-Amino-4-nitrophenol, absorption maxima are observed at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. sielc.com The presence of the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group leads to a significant red-shift of the absorption bands compared to unsubstituted benzene, indicating an extended π-conjugated system.

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Molecules with intramolecular charge transfer (ICT) character, like this compound, often exhibit fluorescence that is highly sensitive to their environment. nih.gov

The photophysical properties of molecules with significant charge separation in the excited state are often strongly dependent on the polarity of the solvent. rsc.org In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum.

This effect is often more pronounced in fluorescence emission. An increase in solvent polarity typically leads to a larger Stokes shift (the energy difference between the absorption and emission maxima). This is because the solvent molecules have more time to reorient around the excited-state dipole before emission occurs, lowering the energy of the excited state further. nih.gov For some nitroaromatic compounds, the fluorescence quantum yield can decrease significantly in highly polar solvents due to the stabilization of a non-radiative twisted intramolecular charge-transfer (TICT) state. rsc.orgnih.gov

The molecular structure of this compound features strong electron-donating groups (-OH, -NH₂) and a strong electron-withdrawing group (-NO₂) attached to the same π-system. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

Upon absorption of a photon, electron density is transferred from the donor groups (HOMO, primarily located on the amino and hydroxyl-substituted part of the ring) to the acceptor group (LUMO, primarily located on the nitro group). researchgate.net This ICT state is highly polar and is responsible for the strong solvent-dependent photophysical properties. The efficiency and dynamics of this charge transfer can be studied using time-resolved spectroscopic techniques, which reveal that such processes in similar molecules can occur on an ultrafast timescale. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Structural Probing and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for characterizing organic compounds. rsc.org

For this compound, the ¹H NMR spectrum would display distinct signals for the two aromatic protons and the protons of the -NH₂ and -OH groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four different substituents. The fluorine atom will cause splitting of adjacent proton and carbon signals (H-F and C-F coupling). The signals for the -NH₂ and -OH protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons. The chemical shifts are dictated by the substituent effects: the carbon attached to the hydroxyl group (C-OH) would be shifted downfield, while the carbons bearing the nitro (C-NO₂) and fluoro (C-F) groups would also be significantly shifted and show C-F coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity / Coupling
H-3 7.5 - 8.0 d (doublet), ³J(H-F)
H-5 6.5 - 7.0 d (doublet)
-NH₂ 4.0 - 6.0 br s (broad singlet)
-OH 9.0 - 11.0 br s (broad singlet)
C-1 (-OH) ~155-165 d (doublet), C-F coupling
C-2 (-NH₂) ~135-145 d (doublet), C-F coupling
C-3 ~115-125 d (doublet), C-F coupling
C-4 (-NO₂) ~140-150 s (singlet)
C-5 ~110-120 s (singlet)

Note: Predicted values are based on substituent effects on similar aromatic systems. Actual values may vary.

Mass Spectrometry (MS): Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. nih.gov The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its exact molecular weight (C₆H₅FN₂O₃).

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation, producing a characteristic pattern. libretexts.org The fragmentation pathways for this molecule are dictated by the functional groups. Common fragmentation patterns for aromatic nitro compounds include the loss of neutral species such as NO₂ (M-46), NO (M-30), and O. Phenols often lose CO (M-28). The presence of an amino group can lead to the loss of HCN. nih.gov The fragmentation of the aromatic ring itself can also occur. Analysis of these fragment ions helps to confirm the structure of the parent molecule. miamioh.edu

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Neutral Loss
172 [C₆H₅FN₂O₃]⁺ Molecular Ion (M⁺)
155 [C₆H₄FN₂O₂]⁺ OH
142 [C₆H₅FN₂O₂]⁺ NO
126 [C₆H₅FNO]⁺ NO₂
98 [C₅H₅FN]⁺ NO₂, CO

Based on a comprehensive search of available scientific literature, there is currently no published research specifically detailing the crystallographic studies of this compound. While this compound is commercially available, its single-crystal X-ray diffraction analysis, supramolecular architecture, Hirshfeld surface analysis, and studies on its co-crystallization or salt formation have not been reported in peer-reviewed sources.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline, as the foundational experimental data for the following sections does not exist in the public domain:

Crystallographic Studies and Supramolecular Architectures of 2 Amino 6 Fluoro 4 Nitrophenol

Co-crystallization and Organic Salt Formation Studies

Information on structurally related compounds, such as 2-amino-6-chloro-4-nitrophenol (B3029376) or 2-amino-4-nitrophenol, is available but cannot be used to accurately describe the specific crystal structure and intermolecular interactions of the fluoro derivative, as minor changes in molecular structure (such as substituting chlorine with fluorine) can lead to significant differences in crystal packing and supramolecular assembly.

Further research and publication of the crystal structure of 2-Amino-6-fluoro-4-nitrophenol are required before a detailed article on its crystallographic and supramolecular features can be written.

Mechanistic Organic Reactions and Reactivity Profiles of 2 Amino 6 Fluoro 4 Nitrophenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The electronic nature of the substituted ring makes it susceptible to both electrophilic and nucleophilic attacks, although the conditions and positions of these reactions differ significantly.

Electrophilic Aromatic Substitution (EAS)

For 2-amino-6-fluoro-4-nitrophenol, the ring is heavily influenced by strongly activating groups (-OH, -NH₂) and a strongly deactivating group (-NO₂). The hydroxyl and amino groups are powerful activating, ortho-, para-directing substituents due to their ability to donate electron density via resonance. libretexts.orglumenlearning.com Conversely, the nitro group is a strong deactivating, meta-directing group because it withdraws electron density through both resonance and induction. libretexts.org The fluorine atom exhibits a dual role; it is deactivating due to its strong inductive electron withdrawal but is ortho-, para-directing because of electron donation from its lone pairs via resonance. libretexts.org

The positions open for substitution are C3 and C5. The directing effects of the substituents will determine the likely site of electrophilic attack. The powerful ortho-, para-directing influence of the hydroxyl and amino groups strongly favors substitution at the positions ortho and para to them. In this molecule, the C3 and C5 positions are both meta to the deactivating nitro group, which is consistent with the directing effects of all substituents. Predicting the major product requires considering the synergistic and antagonistic effects of all four groups.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are typically unreactive towards nucleophiles under standard SN1 and SN2 conditions. However, nucleophilic aromatic substitution can occur if the aromatic ring is substituted with potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. openstax.orgmasterorganicchemistry.com

The this compound molecule is well-suited for SNAr reactions. The key features enabling this reactivity are:

A Good Leaving Group: The fluorine atom serves as the leaving group. Counterintuitively, fluoride (B91410) is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Electron-Withdrawing Groups: The powerful electron-withdrawing nitro group is located para to the fluorine atom. This positioning is crucial as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex intermediate through resonance. openstax.orgmasterorganicchemistry.com

Therefore, a strong nucleophile (e.g., an alkoxide, amine, or thiolate) can attack the carbon atom bonded to the fluorine (C6), leading to the displacement of the fluoride ion and the formation of a new substitution product. The reaction proceeds via a two-step addition-elimination mechanism. openstax.org

Reaction Kinetics and Thermodynamic Parameters for Key Transformations

While specific kinetic and thermodynamic data for this compound are not extensively documented, the parameters for key transformations, such as the reduction of the nitro group, can be understood by examining well-studied model systems like the reduction of 4-nitrophenol (B140041).

Reaction Profile for a Key Transformation: Nitro Group Reduction

A common and significant transformation for nitrophenols is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), often accomplished using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a metal catalyst. The kinetics of this reaction for 4-nitrophenol have been shown to follow pseudo-first-order behavior when NaBH₄ is used in large excess. nih.govresearchgate.net

The apparent rate constant (k_app) for this type of reaction is influenced by several factors:

pH: The reaction rate is strongly dependent on pH. This is attributed to the pH-dependent hydrolysis of NaBH₄, which can generate molecular hydrogen as a secondary reducing agent, leading to competing reaction pathways. acs.org

Solvent: The choice of solvent can dramatically affect the reaction rate. For instance, the addition of alcohols like methanol (B129727) or ethanol (B145695) to an aqueous reaction mixture has been observed to decrease the rate of 4-nitrophenol reduction. nih.gov

Catalyst: The nature, size, and concentration of the metallic nanoparticle catalyst (e.g., Au, Pd, Ag) play a critical role in determining the reaction kinetics. nih.govresearchgate.net

For this compound, the presence of additional substituents would modulate these parameters. The electron-donating amino and hydroxyl groups would increase the electron density on the ring, potentially making the reduction of the electron-withdrawing nitro group slightly more difficult compared to unsubstituted 4-nitrophenol.

Thermodynamic Considerations

Nucleophilic Aromatic Substitution: The initial addition of the nucleophile is the rate-limiting step. The subsequent elimination of the leaving group to restore aromaticity is thermodynamically favorable. The stability of the Meisenheimer intermediate, enhanced by the electron-withdrawing nitro group, is a key thermodynamic factor driving the reaction forward.

Protonation Equilibria: The acidity and basicity of the molecule, and thus its state of protonation, are governed by thermodynamic parameters. The effect of substituents on the enthalpy of protonation can often be correlated with Hammett constants for reactions where the aromatic character is maintained. acs.orgacs.org

Influence of Substituents (Amino, Nitro, Fluoro, Hydroxyl) on Reaction Selectivity

The regioselectivity of any substitution reaction on the this compound ring is a direct consequence of the electronic properties of the four substituents. These properties are typically described by two main components: the inductive effect and the resonance effect.

Inductive Effect: This is the withdrawal or donation of electron density through the sigma (σ) bonds, related to the electronegativity of the atoms.

Resonance Effect (Mesomeric Effect): This involves the donation or withdrawal of electron density through the pi (π) system, via the delocalization of lone pairs or pi electrons.

The combined influence of these effects determines whether a substituent is "activating" (increases reaction rate compared to benzene) or "deactivating" (decreases reaction rate) and where it directs incoming electrophiles.

SubstituentInductive EffectResonance EffectOverall Effect on Reactivity (EAS)Directing Effect (EAS)
-OH (Hydroxyl)WithdrawingStrongly DonatingStrongly ActivatingOrtho, Para
-NH₂ (Amino)WithdrawingStrongly DonatingStrongly ActivatingOrtho, Para
-F (Fluoro)Strongly WithdrawingWeakly DonatingDeactivatingOrtho, Para
-NO₂ (Nitro)Strongly WithdrawingStrongly WithdrawingStrongly DeactivatingMeta

Directing Effects in Concert vs. Opposition

When multiple substituents are present, their directing effects can be either cooperative (reinforcing) or antagonistic (opposed). msu.edu In this compound, the situation is complex:

-OH group (at C1): Directs ortho (C2, C6) and para (C4). These positions are already substituted.

-NH₂ group (at C2): Directs ortho (C1, C3) and para (C5). This strongly favors substitution at C3 and C5.

-F group (at C6): Directs ortho (C1, C5) and para (C3). This also favors substitution at C3 and C5.

-NO₂ group (at C4): Directs meta (C2, C6). These positions are already substituted.

The directing effects of the powerful activating -NH₂ group and the -F group are cooperative , both pointing towards the C3 and C5 positions for electrophilic attack. The hydroxyl group's influence is primarily activating for the entire ring. The deactivating nitro group does not oppose this directionality, as C3 and C5 are meta to it. Therefore, electrophilic substitution is strongly predicted to occur at either the C3 or C5 position. The steric hindrance around each site would further influence the final product ratio.

Enzymatic and Biomimetic Transformations Involving Aminonitrophenols

Nitrophenols and their derivatives are subject to various enzymatic and biomimetic transformations, particularly in the context of biodegradation and biocatalysis.

Enzymatic Degradation

Microorganisms have evolved specific enzymatic pathways to degrade nitroaromatic compounds. For nitrophenols, two primary bacterial degradation pathways have been identified:

The Hydroquinone (HQ) Pathway: Common in Gram-negative bacteria, this pathway involves an initial monooxygenase-catalyzed removal of the nitro group to form hydroquinone, which is then subject to ring fission. nih.gov

The 1,2,4-Benzenetriol (B23740) (BT) Pathway: Typically found in Gram-positive bacteria, this pathway also begins with a two-component monooxygenase that hydroxylates the ring, leading to intermediates like 4-nitrocatechol (B145892) and subsequently 1,2,4-benzenetriol (BT). The aromatic ring of BT is then cleaved by a dioxygenase enzyme. nih.govnih.gov

A bacterium such as Rhodococcus sp. can degrade p-nitrophenol via the BT pathway, stoichiometrically releasing nitrite (B80452) ions in the process. nih.gov The monooxygenase enzymes involved can exhibit broad substrate selectivity, capable of acting on various nitrophenols and halogenated phenols. nih.gov It is plausible that this compound could be a substrate for similar enzymatic systems, likely undergoing initial hydroxylation or denitration reactions.

Biomimetic Transformations

Biomimetic chemistry seeks to replicate natural processes using synthetic catalysts. For nitrophenols, key biomimetic transformations include oxidation and reduction.

Oxidation: Inspired by oxidative enzymes, biomimetic systems can be developed to degrade phenols. Horseradish peroxidase (HRP), for example, can catalyze the oxidation of phenols in the presence of an oxidant, leading to polymerization or ring cleavage. researchgate.net Electrocatalytic methods using modified electrodes, such as silver nanoparticles on a polymer matrix, have also been employed to achieve the selective oxidation of nitrophenols, mimicking the electron transfer processes of biological systems. mdpi.com

Reduction: The catalytic reduction of nitro groups to amines is a transformation with both biological and synthetic parallels. Biomimetic approaches aim to use environmentally benign oxidants and reductants, such as molecular oxygen or hydrogen peroxide, often employing electron transfer mediators like flavins or quinones to facilitate the process in a manner analogous to biological respiratory chains. su.se

Role As a Versatile Synthetic Intermediate in Advanced Organic Synthesis and Scaffold Development

Precursor in the Synthesis of Heterocyclic Compounds (e.g., quinazolines, benzothiazoles)

The ortho-aminophenol framework inherent in 2-Amino-6-fluoro-4-nitrophenol is a classical and powerful synthon for the construction of various fused heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Quinazoline Synthesis: Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological applications. The synthesis of the quinazoline core often involves the construction of the pyrimidine ring onto a pre-existing benzene (B151609) ring. The amino group of this compound can serve as a key nucleophile for building this ring. For instance, a common strategy involves the reaction of an ortho-aminoaryl compound with a suitable one-carbon (C1) or multi-carbon synthon. organic-chemistry.orgmarquette.edu A plausible pathway could involve the reaction of this compound with an aldehyde or its equivalent, followed by cyclization and subsequent chemical modifications to yield a highly functionalized quinazoline derivative. researchgate.netnih.gov

Table 1: Plausible Synthetic Pathway to Quinazoline Derivatives
StepReactantConditionsIntermediate/ProductDescription
1This compound + R-CHO (Aldehyde)Acid or base catalysisSchiff Base IntermediateCondensation of the primary amino group with an aldehyde to form an imine.
2Schiff Base IntermediateOxidative CyclizationSubstituted QuinazolineIntramolecular cyclization followed by aromatization to form the stable quinazoline ring system.

Benzothiazole and Benzoxazole Synthesis: The ortho-aminophenol structure is a direct precursor to benzoxazoles through condensation with various carbonyl compounds. nih.gov Numerous methods exist for the cyclization of o-aminophenols with aldehydes, carboxylic acids, or acyl chlorides to form the oxazole ring. nih.gov The reaction typically proceeds via the formation of a Schiff base or an amide, followed by an intramolecular cyclization with the elimination of water.

While the prompt mentions benzothiazoles, it is important to note that their synthesis requires an ortho-aminothiophenol precursor. ekb.egtandfonline.com The sulfur analogue of the title compound, 2-amino-6-fluoro-4-nitrothiophenol, would be the direct starting material for synthesizing the corresponding benzothiazole derivatives through similar condensation reactions. mdpi.comresearchgate.net

Table 2: Potential Synthesis of Benzoxazole Derivatives
Co-reactantCatalyst/ConditionsResulting 2-Substituent on Benzoxazole RingReference Reaction Type
Aldehydes (R-CHO)Oxidative conditions (e.g., H₂O₂/HCl)Aryl or Alkyl (R)Condensation-Cyclization mdpi.com
Carboxylic Acids (R-COOH)High temperature, dehydrating agentAryl or Alkyl (R)Direct Condensation nih.gov
Acyl Chlorides (R-COCl)Base (e.g., Pyridine)Aryl or Alkyl (R)Acylation-Cyclization nih.gov

Integration into Complex Molecular Architectures and Drug Scaffolds

The array of functional groups on this compound makes it an ideal scaffold for building complex molecules and combinatorial libraries for drug discovery. Each functional group offers a handle for selective chemical modification, allowing for the systematic variation of the molecule's properties.

The primary amino group can undergo acylation, alkylation, or diazotization, enabling the introduction of a wide variety of substituents. The phenolic hydroxyl group can be converted into ethers or esters, which can alter solubility and act as prodrug moieties. The nitro group is particularly valuable as it can be readily reduced to a second amino group. This resulting ortho-phenylenediamine derivative is itself a precursor to other heterocycles like benzimidazoles. This step-wise functionalization allows for the construction of intricate molecular architectures. For example, the synthesis of certain biologically active molecules has utilized substituted aminophenol intermediates.

Table 3: Functional Group Reactivity for Scaffold Development
Functional GroupPotential TransformationReagent/Condition ExampleSynthetic Utility
Amino (-NH₂)AcylationAcetyl Chloride, BaseIntroduce amide functionalities, alter biological activity.
Hydroxyl (-OH)Alkylation (Etherification)Alkyl Halide, Base (e.g., K₂CO₃)Modify lipophilicity, block metabolic site.
Nitro (-NO₂)ReductionH₂, Pd/C or SnCl₂/HClGenerate a second amino group for further derivatization or heterocycle formation.
Aromatic RingNucleophilic Aromatic Substitution (SNAr)Strong Nucleophile (if further activated)Potential displacement of the fluoro or nitro group under specific conditions.

Design of Analogs with Tailored Electronic or Steric Properties via Fluorine Substitution

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. uncsa.edu The fluorine atom in this compound imparts specific and valuable characteristics to the molecule and its downstream derivatives.

Electronic Effects: Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density in the aromatic ring and influences the acidity and basicity of the other functional groups. researchgate.net Specifically, the inductive pull of the fluorine atom is expected to increase the acidity of the phenolic hydroxyl group and decrease the basicity of the amino group compared to the non-fluorinated analog. This modulation of pKa can be critical for optimizing drug-receptor interactions. While fluorine also has an electron-donating resonance effect (+M), the inductive effect is generally dominant in many contexts. nih.gov

Steric and Conformational Effects: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This means that replacing a hydrogen atom with fluorine results in minimal steric perturbation, allowing the fluorinated analog to mimic the size and shape of the parent compound while benefiting from altered electronic properties.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol). This strength makes the C-F bond resistant to metabolic cleavage by cytochrome P450 enzymes. researchgate.net Therefore, introducing a fluorine atom at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and in vivo half-life of a drug molecule. researchgate.net This "metabolic blocking" is a key advantage of using fluorinated intermediates like this compound in drug design.

Table 4: Predicted Influence of Halogen Substitution on Properties
Property2-Amino-4-nitrophenol (H)This compound (F)2-Amino-6-chloro-4-nitrophenol (B3029376) (Cl)Reason for Difference
Phenol (B47542) Acidity (pKa)BaselineLower (More Acidic)Lower (More Acidic)Strong inductive electron withdrawal by F and Cl stabilizes the phenoxide anion. researchgate.net
Amine Basicity (pKb)BaselineHigher (Less Basic)Higher (Less Basic)Inductive withdrawal by F and Cl decreases electron density on the nitrogen atom. researchgate.net
Steric Bulk at Position 6MinimalMinimalModerateVan der Waals radius: H < F < Cl.
Metabolic Stability at Position 6Susceptible to oxidationHighModerateBond Strength: C-F > C-Cl > C-H. researchgate.net

Advanced Analytical Methodologies for Research Oriented Characterization of 2 Amino 6 Fluoro 4 Nitrophenol

Chromatographic Techniques (e.g., GC-MS, HPLC): Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are fundamental for the separation and quantification of 2-Amino-6-fluoro-4-nitrophenol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of the compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of polar compounds.

A typical HPLC method for a structurally similar compound, 2-amino-5-nitrophenol, utilizes a C18 column with a mobile phase consisting of an aqueous component with a buffer (e.g., trifluoroacetic acid) and an organic modifier like acetonitrile. nih.gov For this compound, a similar approach can be adopted and optimized. Isocratic elution, where the mobile phase composition remains constant, can provide consistent and reproducible results for routine purity checks. nih.gov Gradient elution, where the mobile phase composition is varied during the analysis, may be necessary for separating a wider range of impurities with different polarities.

Key parameters for method development include the choice of stationary phase, mobile phase composition and pH, flow rate, and detector wavelength. A photodiode array (PDA) detector is often used to obtain spectral information, which aids in peak identification and purity assessment. pom.go.id

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of polar compounds like this compound by GC can be challenging due to its low volatility and potential for thermal degradation. researchgate.netphenomenex.com The presence of amino and hydroxyl functional groups can lead to poor peak shape and low sensitivity due to interactions with the GC column. researchgate.net Therefore, derivatization is often a necessary step prior to GC-MS analysis to enhance volatility and improve chromatographic performance. researchgate.netphenomenex.comdphen1.com

Once derivatized, the compound can be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer provides valuable structural information, allowing for confident identification of the analyte and any impurities.

The following interactive data table summarizes typical starting conditions for HPLC and GC-MS analysis of compounds structurally related to this compound, which can be adapted for its specific analysis.

ParameterHPLC ConditionsGC-MS Conditions (after derivatization)
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm) pom.go.idDB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm mdpi.com
Mobile Phase/Carrier GasAcetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80) pom.go.idHelium, constant flow mdpi.com
Flow Rate1.0 mL/min pom.go.id1.0 mL/min mdpi.com
Temperature40°C pom.go.idTemperature program (e.g., initial hold, ramp, final hold)
DetectionPhoto Diode Array (PDA) at a specific wavelength (e.g., 275 nm) sielc.comMass Spectrometry (MS)
Injection Volume10 µL nih.gov1 µL (splitless) mdpi.com

Purity Assessment and Reaction Progress Monitoring:

Both HPLC and GC-MS can be employed to assess the purity of this compound by separating it from starting materials, byproducts, and degradation products. By integrating the peak areas, the relative percentage of each component can be determined.

For monitoring reaction progress, aliquots of the reaction mixture can be taken at different time points, quenched if necessary, and analyzed by either HPLC or GC-MS. The disappearance of reactants and the appearance of products can be tracked over time to determine the reaction kinetics and endpoint.

Development of Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical technique, especially GC-MS. phenomenex.comdphen1.com For this compound, derivatization of the polar amino (-NH2) and hydroxyl (-OH) groups is crucial for improving its volatility and thermal stability, leading to better chromatographic separation and detection. researchgate.netphenomenex.com

Common derivatization reactions for compounds containing active hydrogens include silylation, acylation, and alkylation. dphen1.com

Silylation:

Silylation involves the replacement of active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.com Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. mdpi.com The resulting silyl (B83357) derivatives are more volatile and less polar, making them amenable to GC analysis. phenomenex.com TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com

Acylation:

Acylation introduces an acyl group into the molecule, typically by reacting the amino and hydroxyl groups with an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This process also increases the volatility and thermal stability of the analyte.

Alkylation:

Alkylation involves the introduction of an alkyl group. For phenols, derivatization with diazomethane (B1218177) to form the corresponding methyl ether (anisole) is a possible strategy, though diazomethane is hazardous and requires experienced handling. epa.gov

The choice of derivatization reagent and reaction conditions (e.g., solvent, temperature, reaction time) must be optimized to ensure complete and reproducible derivatization of this compound. The derivatized product should be stable and provide a distinct mass spectrum for accurate identification and quantification.

The following interactive data table provides an overview of common derivatization strategies that could be applied to this compound for enhanced GC-MS analysis.

Derivatization StrategyReagent(s)Target Functional GroupsAdvantages
SilylationBSTFA, MTBSTFA mdpi.com-OH, -NH2Increases volatility and thermal stability; TBDMS derivatives are very stable. phenomenex.comsigmaaldrich.com
AcylationPentafluoropropionic anhydride (PFPA) nih.gov-OH, -NH2Increases volatility and can improve chromatographic separation.
AlkylationDiazomethane epa.gov-OHForms stable methyl ethers, but the reagent is hazardous. epa.gov

By employing these advanced analytical methodologies, researchers can achieve a thorough and accurate characterization of this compound, which is essential for its application in various scientific and industrial fields.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Amino-6-fluoro-4-nitrophenol, and how can byproduct formation be minimized?

  • Methodological Answer : Synthesis typically involves sequential nitration and amination of fluorophenol precursors. For example, nitration under controlled temperatures (60–80°C) with nitric acid/sulfuric acid mixtures reduces poly-nitration byproducts. Subsequent amination via catalytic hydrogenation or ammonolysis introduces the amino group. Monitoring reaction progress with TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons appear as distinct singlets or doublets (e.g., δ 6.28 ppm for NH2 in DMSO-d6). Fluorine coupling splits adjacent proton signals .
  • IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO2 asymmetric stretch), and 1250 cm⁻¹ (C-F) confirm functional groups.
  • Melting Point Analysis : Consistency with literature values (e.g., 143–153°C for analogous nitrophenols ) validates purity.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound may react with strong oxidizing agents, releasing hazardous gases. Use inert atmospheres (N2/Ar) during synthesis and store in amber vials to prevent photodegradation. Personal protective equipment (PPE) and fume hoods are mandatory. Toxicity data gaps necessitate adherence to ALARA principles .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -NO2, -F) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The meta-directing -NO2 and -F groups deactivate the aromatic ring, favoring electrophilic substitution at specific positions. Kinetic studies using UV-Vis or LC-MS can track reaction pathways. For example, -F enhances stability via inductive effects, while -NO2 increases susceptibility to reduction (e.g., catalytic hydrogenation to aminophenol derivatives ).

Q. How can researchers resolve contradictions in reported spectral data or physicochemical properties for this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., bond angles influenced by fluorine ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula discrepancies.
  • Database Consistency Checks : Compare with DSSTox or PubChem entries for standardized references . Iterative re-analysis under controlled conditions (e.g., solvent purity, instrument calibration) addresses variability .

Q. What strategies optimize the regioselectivity of this compound in multi-step heterocyclic syntheses?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the amino group with acetyl or Boc protection during nitration/fluorination steps.
  • Catalytic Systems : Palladium/charcoal catalysts enhance selectivity in coupling reactions (e.g., Suzuki-Miyaura for biaryl formation ).
  • Computational Modeling : DFT calculations predict reactive sites, guiding experimental design to minimize side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.